
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester, also known as APYCE, is a chemical compound with potential applications in scientific research. APYCE belongs to the class of pyridine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Wirkmechanismus
The mechanism of action of (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. For example, this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In addition, this compound has been reported to inhibit the UL97 kinase of HCMV, which is essential for viral replication.
Biochemical and Physiological Effects
This compound has been shown to modulate several biochemical and physiological processes, including cell cycle progression, apoptosis, and immune response. For example, this compound has been found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. This compound has also been shown to enhance the phagocytic activity of macrophages and increase the production of nitric oxide, which is a key mediator of immune response.
Vorteile Und Einschränkungen Für Laborexperimente
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has several advantages as a research tool, including its high purity, stability, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its limited solubility in water and some organic solvents. Moreover, the precise mechanism of action of this compound is not fully understood, which may limit its use in some research applications.
Zukünftige Richtungen
There are several possible future directions for the research on (6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester. First, further studies are needed to elucidate the precise mechanism of action of this compound and its molecular targets. Second, the potential applications of this compound in the treatment of viral infections and cancer should be explored in more detail, including in vivo studies. Third, the development of more potent and selective derivatives of this compound may provide new insights into its biological activities. Finally, the use of this compound as a chemical probe for studying various signaling pathways and cellular processes should be further investigated.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. This compound exhibits diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects, and modulates various biochemical and physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of human diseases.
Wissenschaftliche Forschungsanwendungen
(6-Acetyl-pyridin-3-YL)-carbamic acid tert-butyl ester has been shown to exhibit promising biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In particular, this compound has been reported to inhibit the replication of human cytomegalovirus (HCMV), a common virus that causes severe infections in immunocompromised individuals. This compound has also been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.
Eigenschaften
IUPAC Name |
tert-butyl N-(6-acetylpyridin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)10-6-5-9(7-13-10)14-11(16)17-12(2,3)4/h5-7H,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJIEHOBOFHMEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



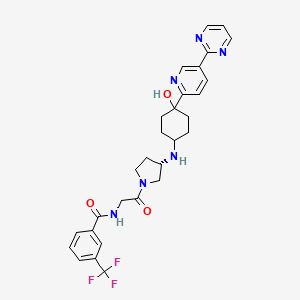

![1-Iododibenzo[b,d]furan](/img/structure/B3158435.png)
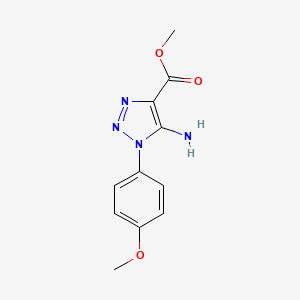
![Phenyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B3158447.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)

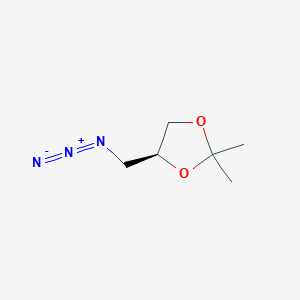
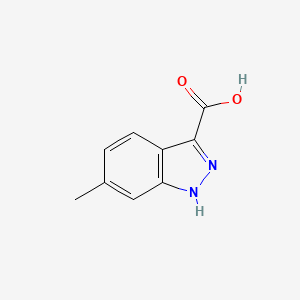
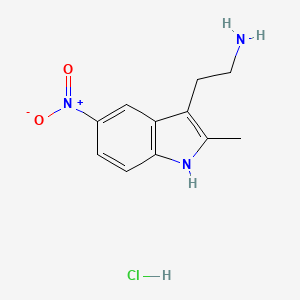
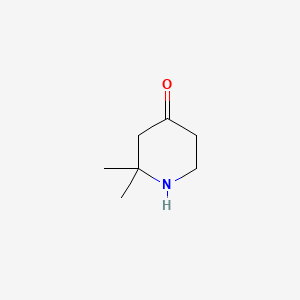

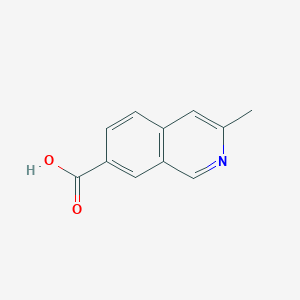
![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)